molecular formula C24H26N2O3S2 B1227705 N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B1227705
M. Wt: 454.6 g/mol
InChI Key: PJHDFVPJMNSKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylthioacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C24H26N2O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C24H26N2O3S2/c1-2-3-18-25-31(28,29)22-16-14-20(15-17-22)26-24(27)23(19-10-6-4-7-11-19)30-21-12-8-5-9-13-21/h4-17,23,25H,2-3,18H2,1H3,(H,26,27)

InChI Key

PJHDFVPJMNSKHT-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl chloride to form N-butyl-4-aminobenzenesulfonamide. This intermediate is then reacted with phenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-phenyl)-2-(4-chloro-phenylsulfanyl)-acetamide
  • N-(4-hydroxyphenyl) acetamide
  • N-(4-(4-toluidinosulfonyl)phenyl)acetamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butylsulfamoyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
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